

A Comparative Guide to the Electrophysiological Effects of BMS-919373

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Compound of Interest

Compound Name: BMS-919373

Cat. No.: B1192345

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of **BMS-919373**, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), with other notable IKur inhibitors, MK-0448 and AVE0118. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for research and drug development in the field of cardiac electrophysiology, particularly for atrial fibrillation.

Atrial-Selective IKur Inhibition: A Therapeutic Target

The IKur current, mediated by the Kv1.5 potassium channel, is predominantly expressed in the atria compared to the ventricles. This atrial-specific expression makes it an attractive therapeutic target for the treatment of atrial fibrillation (AF), with the potential to avoid proarrhythmic ventricular effects associated with non-selective potassium channel blockers.

BMS-919373 was developed as a potent and selective IKur inhibitor for this purpose.

Comparative Electrophysiological Data

The following tables summarize the key electrophysiological parameters of **BMS-919373** in comparison to MK-0448 and AVE0118. It is important to note that the data are collated from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: In Vitro Potency and Selectivity

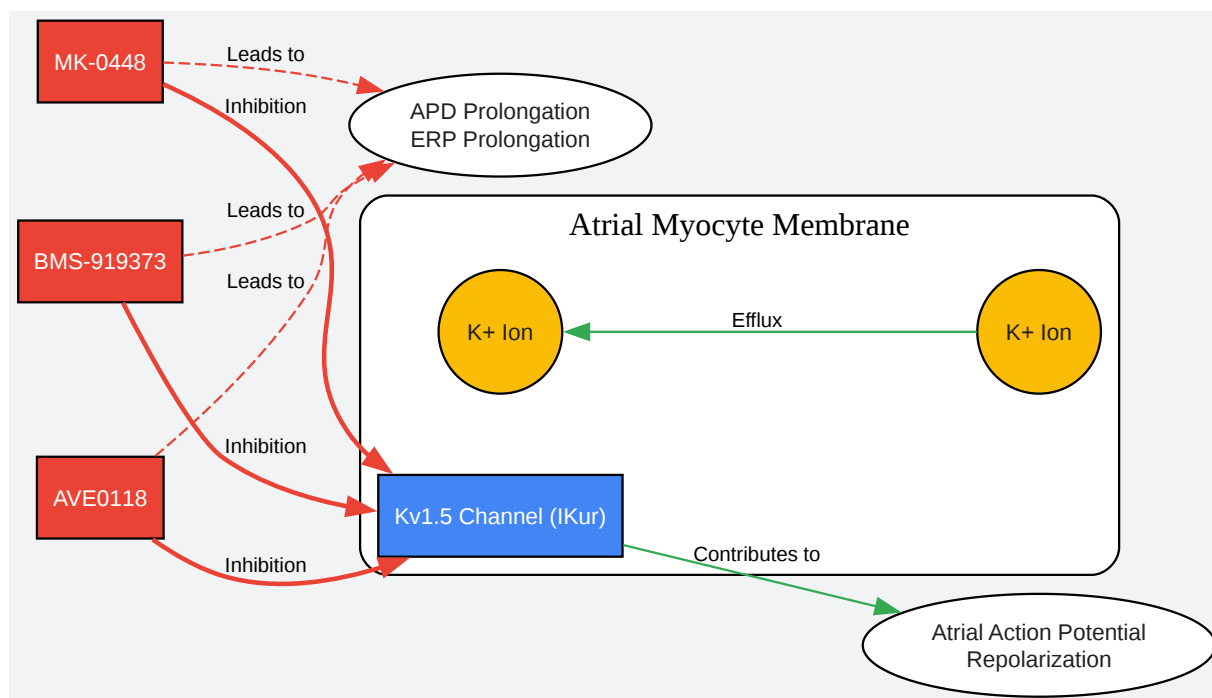
Compound	Target	IC50	Species/Cell Line	Other Ion Channels Inhibited (at higher concentrations)
BMS-919373	IKur (Kv1.5)	50 nM	Not specified	Selective versus hERG, Na ⁺ , and Ca ²⁺ channels
MK-0448	IKur (Kv1.5)	~10 - 72 nM	Human atrial myocytes, CHO cells	IKs (at ~70-fold higher concentration)
AVE0118	IKur (Kv1.5)	~6.9 μ M	Human atrial cells	Ito, IK,ACh, INa

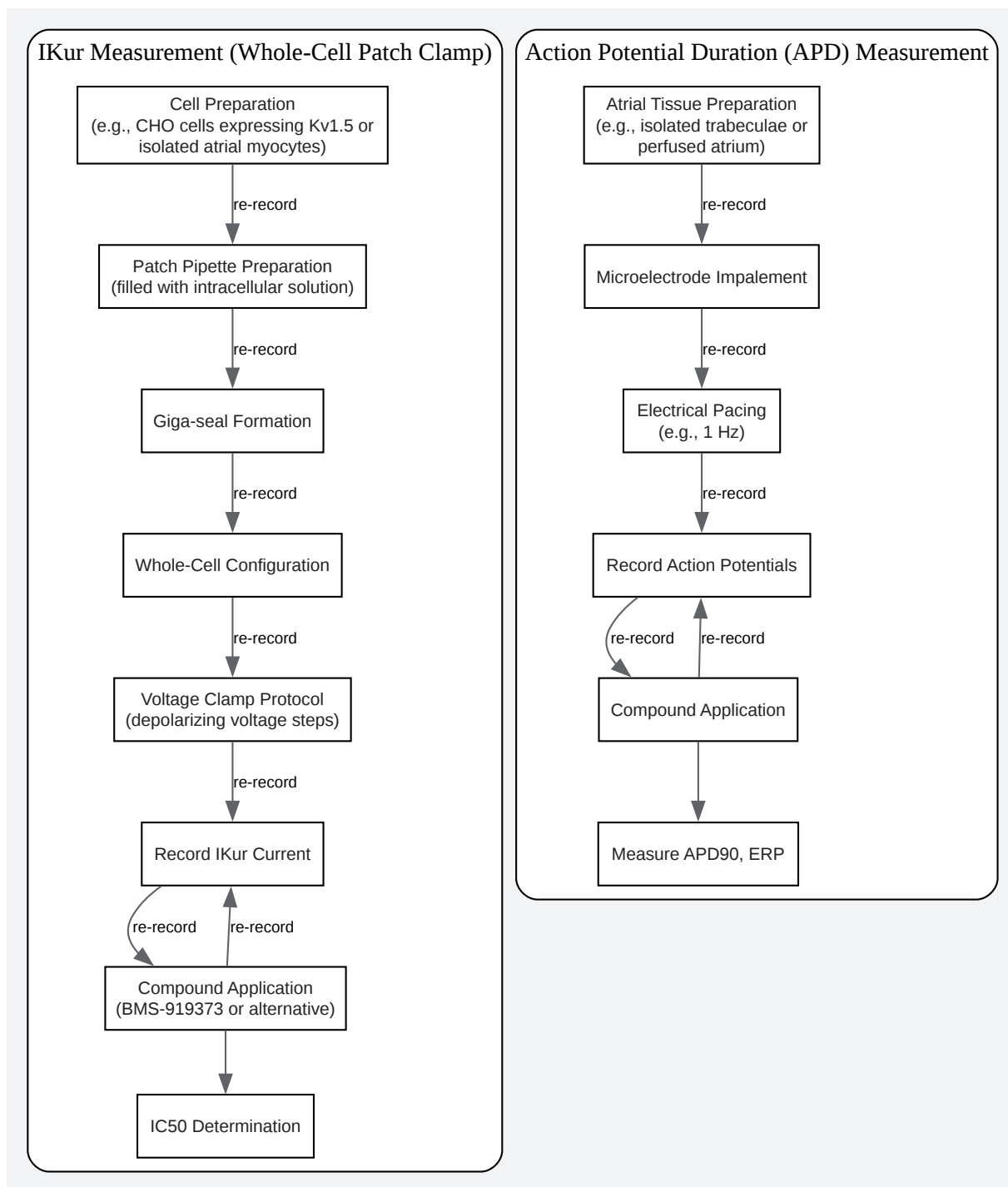
Table 2: Effects on Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP)

Compound	Experimental Model	Condition	Effect on Atrial APD	Effect on Atrial ERP	Ventricular Effects
BMS-919373	Rabbit and canine models	Not specified	Prolongation	Prolongation	Minimal
MK-0448	Human atrial trabeculae	Sinus Rhythm	Shortening	Shortening	No effect on ventricular refractoriness in dogs
Human atrial trabeculae	Permanent AF	Prolongation	Prolongation		
Anesthetized dogs	Normal	Prolongation	Prolongation	No effect on ventricular refractoriness	
AVE0118	Canine coronary-perfused atria	Normal	No significant change in APD70-90	Prolongation	No significant change in ventricular ERP or APD
Goat model of AF	Post-cardioversion	Pronounced prolongation	Pronounced prolongation	No change in QT interval	

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.





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